molecular formula C14H17F3N2O2 B1404518 tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1356109-19-7

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B1404518
M. Wt: 302.29 g/mol
InChI Key: ANFYGRXZEODWMT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a naphthyridine backbone, which is a type of nitrogen-containing heterocyclic compound. The “tert-butyl” and “trifluoromethyl” groups are substituents on the naphthyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthyridine ring, which is a bicyclic structure containing two nitrogen atoms . The tert-butyl group would be a branched alkyl group attached to one of the carbon atoms in the ring, and the trifluoromethyl group would be a carbon atom bonded to three fluorine atoms and attached to another carbon atom in the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the naphthyridine ring and the electron-withdrawing trifluoromethyl group. The nitrogen atoms in the ring could potentially participate in various reactions, such as those involving the formation or cleavage of nitrogen-nitrogen or nitrogen-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antibacterial Agents Synthesis

A significant application of tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is in the synthesis of novel antibacterial agents. Research has explored the creation of fluoronaphthyridines and quinolones, where the structural modifications of these compounds are examined for enhanced antibacterial activities. For instance, studies have shown that certain derivatives exhibit potent in vitro and in vivo antibacterial properties, making them candidates for therapeutic agents (Bouzard et al., 1989), (Bouzard et al., 1992).

Synthesis of Heterocyclic Compounds

This chemical is also pivotal in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. Research includes the combinatorial synthesis of fused tetracyclic heterocycles under catalyst-free conditions, demonstrating the versatility of tert-butyl derivatives in forming complex structures with potential applications in drug discovery and material science (Li et al., 2013).

Development of Catalytic Agents

Another application involves the development of catalytic agents for selective oxidation processes. Studies have described the use of tert-butyl derivatives as catalysts for the aerobic oxidation of allylic and benzylic alcohols, showcasing the compound's utility in organic synthesis and potential industrial applications (Shen et al., 2012).

Safety And Hazards

Without specific safety data for this compound, general precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The study of naphthyridine derivatives is an active area of research due to their potential biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-10-9(8-19)4-5-11(18-10)14(15,16)17/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFYGRXZEODWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745317
Record name tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS RN

1356109-19-7
Record name 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-2-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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